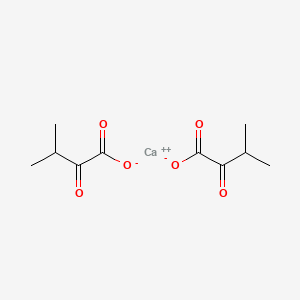

Calcium 3-methyl-2-oxobutanoate

Descripción

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader investigation of branched-chain amino acid metabolism that began in the mid-20th century. The compound was first identified as a calcium salt derivative of alpha-ketoisovaleric acid, which itself had been recognized as a crucial intermediate in amino acid biosynthesis since the early studies of metabolic pathways. The systematic study of this compound gained momentum when researchers began investigating the role of branched-chain ketoacids in various metabolic disorders, particularly maple syrup urine disease, where elevated levels of these compounds were observed.

The development of analytical techniques in the 1960s and 1970s enabled more precise characterization of this compound and its metabolic functions. Early biochemical studies revealed that this compound served as both a product of valine degradation and a precursor to leucine and valine synthesis, establishing its dual role in amino acid metabolism. The compound's significance became more apparent when researchers discovered its involvement in pantothenic acid biosynthesis, linking it to vitamin metabolism pathways. This connection highlighted the compound's broader metabolic importance beyond simple amino acid metabolism.

Research in the 1980s and 1990s further expanded understanding of this compound through studies on enzyme kinetics and metabolic regulation. Scientists discovered that the enzyme dihydroxy-acid dehydratase catalyzes the fourth step in isoleucine and valine biosynthesis, producing alpha-ketoisovaleric acid through the dehydration of 2,3-dihydroxy-isovaleric acid. These findings established the compound's central position in branched-chain amino acid metabolism and contributed to the development of targeted therapeutic approaches for metabolic disorders involving these pathways.

Nomenclature and Systematic Classification

This compound operates under a complex nomenclature system that reflects its chemical structure and biological origins. The compound is systematically named as calcium bis(3-methyl-2-oxobutanoate), indicating its structure as a calcium salt containing two 3-methyl-2-oxobutanoate anions. The Chemical Abstracts Service has assigned it the registry number 51828-94-5, which serves as its primary identification code in chemical databases worldwide. The compound is also known by numerous synonyms that reflect different naming conventions and chemical perspectives.

| Chemical Identifiers | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄CaO₆ |

| Molecular Weight | 270.29 g/mol |

| Chemical Abstracts Service Number | 51828-94-5 |

| International Union of Pure and Applied Chemistry Name | calcium;3-methyl-2-oxobutanoate |

| International Chemical Identifier Key | IMZGMVJQWNJKCI-UHFFFAOYSA-L |

| Simplified Molecular Input Line Entry System | CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |

The systematic classification places this compound within the broader category of organic acids and derivatives, specifically as a calcium salt of a short-chain keto acid. According to chemical taxonomy systems, this compound belongs to the class of keto acids and derivatives, with the sub-classification of short-chain keto acids and derivatives due to its alkyl chain containing fewer than six carbon atoms. The molecular framework is characterized as an aliphatic acyclic compound, reflecting its non-cyclic carbon chain structure.

Alternative nomenclature systems have generated various synonyms for this compound, including alpha-ketoisovaleric acid calcium salt, calcium alpha-ketovaline, and 3-methyl-2-oxobutyric acid calcium salt. These alternative names often reflect the historical development of chemical nomenclature and the different perspectives from which the compound has been studied. The term "ketovaline calcium" emphasizes its relationship to the amino acid valine, while "alpha-ketoisovaleric acid calcium salt" highlights its derivation from the corresponding ketoacid. Understanding these various naming conventions is essential for literature searches and chemical database queries related to this compound.

Role in Branched-Chain Amino Acid Metabolism

This compound occupies a central position in branched-chain amino acid metabolism, functioning as both a degradation product and a biosynthetic precursor. The compound serves as the calcium salt form of alpha-ketoisovaleric acid, which is directly involved in the metabolic pathways of valine, leucine, and isoleucine. In the catabolic pathway, alpha-ketoisovaleric acid is produced through the transamination of valine, where the amino group is removed and transferred to other compounds, leaving the ketoacid structure. This process is catalyzed by branched-chain aminotransferases and represents the first step in valine degradation.

Recent cardiovascular research has revealed significant insights into the metabolic fate of alpha-ketoisovalerate in cardiac tissues. Studies using uniformly carbon-13 labeled alpha-ketoisovalerate demonstrated that the major metabolic fate of this compound in the heart is reamination to valine, rather than oxidative degradation. This finding challenges previous assumptions about branched-chain ketoacid metabolism and suggests that cardiac tissues preferentially conserve these compounds for amino acid synthesis rather than energy production. The research showed that activation of cardiac branched-chain alpha-ketoacid dehydrogenase through treatment with specific inhibitors did not significantly impede the strong flux from alpha-ketoisovalerate to valine.

| Metabolic Pathway | Process | Enzyme Involved | Product |

|---|---|---|---|

| Valine Degradation | Transamination | Branched-chain aminotransferase | Alpha-ketoisovaleric acid |

| Cardiac Reamination | Reverse transamination | Branched-chain aminotransferase | Valine |

| Pantothenic Acid Synthesis | Hydroxymethylation | Ketopantoate hydroxymethyltransferase | Ketopantoate |

| Decarboxylation | Aldehyde formation | Alpha-ketoisovalerate decarboxylase | Isobutyraldehyde |

The biosynthetic functions of this compound extend beyond amino acid metabolism to include its role as a precursor in pantothenic acid biosynthesis. Alpha-ketoisovalerate undergoes hydroxymethylation to produce ketopantoate, which is subsequently converted to pantothenic acid, an essential component of coenzyme A. This reaction is catalyzed by ketopantoate hydroxymethyltransferase and represents a critical link between amino acid metabolism and vitamin synthesis pathways. The compound can also undergo decarboxylation to produce isobutyraldehyde, which has been explored for biofuel production through genetic engineering approaches.

The metabolic regulation of this compound involves complex interactions with various enzyme systems and cofactors. Research has demonstrated that the metabolism of alpha-ketoisovalerate can significantly impact other metabolic pathways, including pyruvate carboxylase, pyruvate dehydrogenase, and carbamyl phosphate synthetase activities. These interactions occur through mechanisms involving acetyl-coenzyme A levels, methylmalonyl-coenzyme A accumulation, and changes in mitochondrial nicotinamide adenine dinucleotide ratios. Understanding these regulatory mechanisms is crucial for comprehending the broader metabolic implications of elevated branched-chain ketoacid levels in various disease states.

Propiedades

Número CAS |

51828-94-5 |

|---|---|

Fórmula molecular |

C5H8CaO3 |

Peso molecular |

156.19 g/mol |

Nombre IUPAC |

calcium;3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |

Clave InChI |

WUHHWFKCLGLGSD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |

SMILES canónico |

CC(C)C(=O)C(=O)O.[Ca] |

Otros números CAS |

51828-94-5 |

Números CAS relacionados |

759-05-7 (Parent) |

Origen del producto |

United States |

Métodos De Preparación

Direct Salt Formation from 3-Methyl-2-oxobutanoic Acid

The simplest and most direct method to prepare calcium 3-methyl-2-oxobutanoate involves neutralizing 3-methyl-2-oxobutanoic acid with calcium hydroxide in an aqueous medium. This acid-base reaction forms the calcium salt and water as a byproduct. Key parameters include:

- Reaction medium: Aqueous solution

- Temperature control: Typically ambient to moderate temperatures (25–80 °C)

- pH control: Maintained to ensure complete conversion to the calcium salt

- Purification: Crystallization and filtration to isolate the pure salt

This method is favored for its straightforwardness and scalability in industrial production, allowing continuous feeding of reactants and product removal to maintain high yield and purity.

Multi-Step Organic Synthesis via Oxalate Esters and Aldehydes

A more complex but industrially significant method involves the synthesis of this compound through a sequence of reactions starting from dialkyl oxalates and 2-methyl butyraldehyde in the presence of sodium or potassium alkoxides. This method is detailed in patent CN103044238A and includes the following steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| A | Drip diethyl oxalate into an alcoholic solution of metal alkoxide (e.g., sodium methylate) | Incubate for 30 minutes at controlled temperature (~25 °C) |

| B | Add 2-methyl butyraldehyde dropwise, stir and incubate for 30 minutes | Aldol condensation occurs under alkoxide catalysis |

| C | Add alkali solution (NaOH or KOH) slowly, maintain temperature below 25 °C, react 0.5–10 hrs | Transesterification and ring-opening reactions produce racemic ketoprofen isoleucine sodium salt |

| D | Acidify to pH 1.0–4.0, extract with organic solvents (e.g., methyl isobutyl ketone) | Separates product from impurities |

| E | Adjust pH to 5–7 with base, perform phase separations and washings | Prepares for calcium salt formation |

| F | Add aqueous calcium chloride, incubate 1–3 hours, cool, centrifuge to isolate calcium salt | Produces crude this compound |

| G | Refine crude product by dissolving in purified water and adding organic solvent for recrystallization | Enhances purity and yield |

This method is characterized by mild reaction conditions, relatively few steps, high yield, and high product quality. It uses inexpensive raw materials and minimizes environmental pollution by avoiding waste gases and residues.

Alternative Synthesis via Hydantoin Derivatives

Another patented process (CN106045843A) involves preparing this compound through intermediates such as 2-butylidene hydantoin. This method includes:

- Synthesizing 2-butylidene hydantoin via reaction of hydantoin with butanone

- Converting this intermediate to crude this compound

- Refining the crude product to obtain high-purity calcium salt

This approach is more specialized and primarily used in pharmaceutical synthesis contexts where specific stereochemical or purity requirements exist.

Detailed Reaction Mechanism (From Patent CN103044238A)

The key mechanistic steps in the oxalate ester method are:

- Transesterification: Sodium methylate catalyzes the conversion of dimethyl oxalate to diethyl oxalate.

- Aldol Condensation: 2-methyl butyraldehyde undergoes aldol condensation under basic conditions.

- Ring Formation and Opening: Formation of a cyclic lactone intermediate followed by ring opening to yield the racemic ketoprofen isoleucine sodium salt.

- Acidification and Extraction: Acidifying the reaction mixture and extracting with organic solvents isolates the product.

- Calcium Salt Formation: Neutralization with calcium chloride forms the calcium salt of 3-methyl-2-oxobutanoate.

This mechanism ensures high selectivity and yield under controlled temperature and pH conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Yield & Purity | Industrial Suitability | Environmental Impact |

|---|---|---|---|---|---|

| Direct neutralization with calcium hydroxide | 3-methyl-2-oxobutanoic acid + Ca(OH)2 | Aqueous, 25–80 °C, pH control | High yield, high purity | High | Low (water byproduct) |

| Oxalate ester and aldehyde route | Diethyl oxalate, 2-methyl butyraldehyde, sodium methylate, CaCl2 | Alcoholic solution, <25 °C, pH 1–9 | High yield (~99.6% purity) | High | Minimal waste, no toxic gases |

| Hydantoin derivative route | Hydantoin, butanone, CaCl2 | Multi-step, controlled conditions | High purity product | Moderate | Moderate, depends on solvents |

Research Findings and Optimization Notes

- Temperature Control: Maintaining reaction temperatures below 25 °C during alkali addition prevents side reactions and degradation.

- pH Regulation: Precise pH adjustments during extraction and salt formation steps are critical for maximizing yield and purity.

- Solvent Selection: Use of solvents like methyl isobutyl ketone (MIBK), ethyl acetate, or methyl tert-butyl ether enhances extraction efficiency.

- Reaction Time: Alkali incubation times between 0.5 to 10 hours allow optimization between reaction completeness and throughput.

- Purification: Recrystallization from mixed solvents (water and organic solvents) significantly improves product purity (>97%) and removes residual impurities.

These parameters have been validated in industrial-scale syntheses, demonstrating reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Calcium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The keto group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the keto group under acidic or basic conditions.

Major Products Formed

Oxidation: 3-methyl-2-oxobutanoic acid.

Reduction: 3-methyl-2-hydroxybutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Calcium 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a supplement in metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products.

Mecanismo De Acción

The mechanism of action of calcium 3-methyl-2-oxobutanoate involves its role as a keto acid in metabolic pathways. It acts as a substrate for various enzymes, including branched-chain amino acid aminotransferase and 3-methyl-2-oxobutanoate hydroxymethyltransferase. These enzymes catalyze the conversion of the compound into other metabolites, which are involved in energy production and biosynthesis of essential molecules .

Comparación Con Compuestos Similares

Sodium 3-Methyl-2-Oxobutanoate (CAS 3715-29-5)

Molecular Formula: C₅H₇NaO₃

Key Properties:

- Melting Point: 220–230°C (decomposes)

- Storage: Requires refrigeration (0–5°C) .

Applications: - Used in laboratory settings for enzymatic studies due to its solubility in aqueous solutions.

- Serves as a sodium-bound analog in metabolic pathway analyses, contrasting with the calcium salt’s role in ion-dependent processes .

Calcium 3-Methyl-2-Oxopentanoate (CAS 66872-75-1)

Molecular Formula: C₆H₁₀O₃Ca

Key Properties:

Ethyl 3-Methyl-2-Oxobutyrate (CAS 20201-24-5)

Molecular Formula: C₇H₁₂O₃

Key Properties:

3-Methyl-2-Oxobutanoic Acid (CAS 759-05-7)

Molecular Formula: C₅H₈O₃

Key Properties:

- Free acid form; moisture-sensitive.

- Molecular Weight: 116.12 g/mol .

Applications: - Direct substrate for enzymes like lactate dehydrogenase (LDH), albeit with lower catalytic efficiency (kcat/Km ~3,000× lower than pyruvate) .

- Central intermediate in CoA biosynthesis via hydroxymethyltransferase (EC 2.1.2.11) .

Comparative Analysis Table

Biochemical and Industrial Relevance

- This compound: In Zygophyllum plants, it modulates salt tolerance by influencing CoA levels and valine metabolism under stress . Acts as a substrate in the mitochondrial 3-methyl-2-oxobutanoate dehydrogenase complex (EC 1.2.4.4), critical for BCAA catabolism .

- Sodium Salt vs. Free Acid:

- Ethyl Ester:

- Its lipophilicity makes it suitable for cross-membrane transport studies in microbial systems .

Q & A

Q. What are the recommended methods for synthesizing and purifying calcium 3-methyl-2-oxobutanoate from its precursor acids?

this compound (CAS 51828-94-5) is synthesized via neutralization of 3-methyl-2-oxobutanoic acid (CAS 759-05-7) with calcium hydroxide or carbonate under anhydrous conditions due to the acid's moisture sensitivity . Purification typically involves recrystallization from ethanol/water mixtures, followed by lyophilization to remove residual solvents. Characterization should include elemental analysis (Ca²⁺ content via ICP-MS), FTIR (to confirm carboxylate and ketone groups), and NMR (¹³C for carbonyl peaks at ~200 ppm) .

Q. How can researchers distinguish this compound from structurally similar keto acid salts?

Analytical differentiation requires a combination of techniques:

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) using a C18 column and acidic mobile phase (0.1% formic acid).

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M–Ca]⁻ fragments (m/z 115 for the deprotonated acid).

- XRD : Unique crystal lattice patterns compared to sodium or magnesium salts .

Q. What are standard protocols for quantifying this compound in biological matrices?

In plasma or cell lysates, derivatization with dansyl hydrazine enhances HPLC-fluorescence detection sensitivity (ex/em: 340/525 nm). For tissue samples, GC-MS after silylation (e.g., BSTFA) is preferred to resolve interference from endogenous keto acids .

Advanced Research Questions

Q. How does this compound modulate the activity of branched-chain keto acid dehydrogenase (BCKDH) in metabolic studies?

BCKDH (EC 1.2.4.4) activity is assayed by monitoring NADH production at 340 nm in a reaction mix containing thiamine pyrophosphate, CoA, and the enzyme complex. This compound acts as a substrate analog, competing with native substrates (e.g., 2-oxoisovalerate). Kinetic parameters (Km, Vmax) are determined using Lineweaver-Burk plots, with calcium ions potentially stabilizing the enzyme’s E1 component .

Q. What experimental designs address contradictions in reported neurochemical effects of keto acid salts?

While sodium 3-methyl-2-oxobutanoate induces convulsions in rats via GABA/glutamate imbalance , calcium salts may exhibit distinct pharmacokinetics due to slower dissociation. To resolve discrepancies:

- Use microdialysis in rodent brains to compare free Ca²⁺ and Na⁺ levels post-administration.

- Employ patch-clamp electrophysiology on hippocampal neurons to assess ion channel interactions.

- Control for dietary calcium intake in animal models to isolate exogenous effects .

Q. How can researchers optimize the use of this compound in bacterial pantothenate pathway studies?

In E. coli, pantothenate synthesis requires ketopantoate reductase (KPR). To study calcium salt uptake:

- Use knockout strains (e.g., ΔpanB) and supplement growth media with 0.1–1 mM this compound.

- Monitor intracellular CoA levels via LC-MS to correlate with pathway flux.

- Perform 13C-tracer experiments to track carbon incorporation into pantothenate .

Methodological Challenges and Solutions

Q. What are critical considerations for handling this compound in cell culture studies?

- Solubility : Pre-dissolve in deionized water (up to 50 mM) and filter-sterilize (0.22 μm). Avoid phosphate buffers to prevent calcium phosphate precipitation.

- Toxicity : Conduct dose-response assays (0.1–10 mM) to identify non-cytotoxic concentrations (e.g., MTT assay in HEK293 cells).

- Storage : Store desiccated at –20°C; reconstitute aliquots immediately before use .

Q. How do salt forms (calcium vs. sodium) impact experimental outcomes in metabolic flux analysis?

Calcium salts may alter intracellular Ca²⁺ signaling, confounding results. To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.